N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-3-8-13-12(14)9-16-11-6-4-10(15-2)5-7-11/h3-7H,1,8-9H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXFJXZBFTLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide typically involves the reaction of 4-methoxyphenylthiol with allyl bromide to form the corresponding allyl sulfide. This intermediate is then reacted with chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The allyl group can form covalent bonds with nucleophilic sites on proteins, while the methoxyphenyl and sulfanyl groups can enhance binding affinity through hydrophobic and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Sulfanyl Acetamide Core
The sulfanyl acetamide scaffold is a common feature in bioactive molecules. Below is a comparative analysis of key derivatives:
Key Structural Insights :
- Sulfanyl vs.
- Heterocyclic Additions : Quinazoline (compound 38 ), triazole (compound in ), and pyrimidine (compound in ) rings introduce planar, aromatic systems that may improve interaction with hydrophobic enzyme pockets.
- Substituent Effects : Chlorophenyl (compound in ) and dichlorophenyl (compound in ) groups enhance halogen bonding, whereas methoxyphenyl (target compound) prioritizes lipophilicity and π-π stacking .
Pharmacological Activity Comparison
Antimicrobial Activity
Comparatively, N-(2-methylphenyl)-2-(triazolylsulfanyl)acetamide () contains a triazole ring, which is associated with broad-spectrum antimicrobial activity in literature, though its efficacy relative to the target compound remains unexplored .
Anticancer Activity
Derivatives like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (compound 40 ) exhibit IC₅₀ values in the nanomolar range against cancer cell lines due to morpholine-enhanced solubility and quinazoline-mediated DNA intercalation.
Enzyme Inhibition
Compounds such as 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide () show acetylcholinesterase (AChE) inhibition, attributed to the oxadiazole-thiol motif. The target compound’s allyl group could sterically hinder similar enzyme interactions .
Biological Activity
N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a unique structure that includes an allyl group, a methoxyphenyl group, and a sulfanyl group. These structural components contribute to its biological activity by facilitating interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The allyl group can form covalent bonds with nucleophilic sites on proteins, while the methoxyphenyl and sulfanyl groups enhance binding affinity through hydrophobic and electrostatic interactions. This mechanism allows the compound to modulate the activity of target proteins, leading to various biological effects such as:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against certain strains of bacteria.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Table 1 summarizes its antibacterial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Klebsiella pneumoniae | 32 |
These results indicate that the compound exhibits varying levels of antibacterial efficacy, with lower MIC values suggesting stronger activity.
Case Studies
- Study on Antitumor Activity : A study conducted by Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives, including this compound, against glioblastoma cells. The results demonstrated significant antitumor activity with IC50 values indicating effective inhibition of cell viability at low concentrations.
- Enzyme Inhibition Assay : In another study, this compound was tested for its ability to inhibit α-amylase and urease enzymes. The compound exhibited potent inhibitory effects compared to standard drugs, suggesting its potential use in managing conditions related to carbohydrate metabolism.
Research Findings
Research on this compound has been expanding. Notably:
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones, which may also exhibit biological activity. Reduction can yield amines that could further enhance its pharmacological profile.
- Structure–Activity Relationship (SAR) : Studies have indicated that modifications in the methoxy group significantly affect the compound's binding affinity and biological activity. For example, substituents on the phenyl ring can enhance or diminish its antimicrobial properties .
Q & A
Q. What are the recommended synthetic routes and purification methods for N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide?
Synthesis typically involves multi-step reactions, including nucleophilic substitution for sulfur-ether bond formation and amide coupling. Key steps include:
- Thioether formation : Reacting 4-methoxythiophenol with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl intermediate.
- Acetamide coupling : Introducing the acetamide group via reaction with chloroacetyl chloride, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Critical parameters : Temperature (40–60°C), solvent polarity, and inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .
Q. How should researchers validate the structural integrity and purity of this compound?
Use a combination of:
- NMR spectroscopy : Confirm methoxyphenyl (δ 3.8 ppm for OCH₃), allyl (δ 5.2–5.8 ppm for CH₂=CH–), and sulfanyl-acetamide (δ 3.4–3.6 ppm for SCH₂) groups. Compare with reference spectra of analogous compounds .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Mass spectrometry : Confirm molecular ion peak ([M+H]⁺) matching theoretical molecular weight .
Q. What reaction conditions optimize yield in large-scale synthesis?
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalyst screening : Test Pd-based catalysts for allylation steps to reduce side products .
- Workflow automation : Use continuous flow reactors for precise control of reaction kinetics .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Case study : Replacing the allyl group with cyclohexyl (as in ) reduced antimicrobial activity by 40%, suggesting the allyl moiety enhances membrane permeability .
- Methodology : Perform comparative SAR studies using analogues with modified aryl or alkyl groups. Use MIC assays against Gram-positive bacteria (e.g., S. aureus) .
Q. What computational tools predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (targeted in antifungal studies). Validate with MD simulations (NAMD/GROMACS) .
- Electrostatic mapping : Analyze sulfanyl group’s electron density (Gaussian 09) to predict nucleophilic attack sites .
Q. How to resolve contradictions in reported spectroscopic data?
- Example : Discrepancies in NMR δ values for the methoxyphenyl group may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Standardize solvent systems and reference internal standards (e.g., TMS) .
- Collaborative validation : Cross-check data with open-access repositories (e.g., PubChem) for analogous structures .
Q. What crystallographic techniques elucidate 3D conformation?
- Single-crystal XRD : Use SHELXL for refinement (). Key parameters:
- Space group: P2₁/c (common for acetamides).
- Hydrogen bonding: Analyze S–H···O interactions between sulfanyl and carbonyl groups .
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphs .
Areas for Further Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
